molecular formula C14H10N4 B2985975 (((2-Methyl-4-quinolyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 934094-34-5

(((2-Methyl-4-quinolyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No. B2985975
CAS RN: 934094-34-5
M. Wt: 234.262
InChI Key: NIIINSDDLURTTK-UHFFFAOYSA-N
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Description

(((2-Methyl-4-quinolyl)amino)methylene)methane-1,1-dicarbonitrile is a chemical compound with the molecular formula C14H10N4. It’s available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes like melting point, boiling point, density, etc. Unfortunately, these specific details for (((2-Methyl-4-quinolyl)amino)methylene)methane-1,1-dicarbonitrile are not available in the search results .

Scientific Research Applications

Quinolyl-Modification of Bioactive Molecules

A paired electrolysis enabled cascade annulation that enables the efficient synthesis of highly functionalized quinoline-substituted bioactive molecules from readily available starting materials . This methodology can achieve two goals simultaneously: the direct synthesis of quinolines and the introduction of quinoline moieties to bioactive molecules . This transformation can tolerate a wide range of functional groups and can also be used as a functionalization tactic in pharmaceutical research as well as other areas .

Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-ones

Eleven 3-amino-2-methyl-quinazolin-4(3H)-ones have been synthesized, in good to excellent yields, via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process . This process can be used for the synthesis of various arylamides .

DNA Photo-Disruptive Studies

Some 3-amino-2-methyl-quinazolin-4(3H)-ones were found photo-active towards plasmid DNA under UVB, and four under UVA irradiation . This property can be used in DNA photo-disruptive studies .

Molecular Docking Studies

Molecular docking studies were indicative of satisfactory binding to DNA and correlated to the presented photo-activity . This can be used in the study of drug-DNA interactions .

Anticancer and Antimicrobial Activities

Quinazolinones are known “privileged” pharmacophores for anticancer and antimicrobial activities . The present study gives information on turning “on” and “off” photosensitization on various derivatives which are often used as synthones for drug development, when chromophores and auxochromes are incorporated or being functionalized .

Synthesis of α-Aminophosphonates

The Kabachnik–Fields reaction is one of the most practical approaches for α-aminophosphonate syntheses . This reaction generally requires various catalysts .

properties

IUPAC Name

2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-10-6-14(17-9-11(7-15)8-16)12-4-2-3-5-13(12)18-10/h2-6,9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIINSDDLURTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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